molecular formula C21H26FN3O5S B12183524 N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide

Cat. No.: B12183524
M. Wt: 451.5 g/mol
InChI Key: UPPZWPKNTRXJEB-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core linked to two distinct heterocyclic systems:

  • Sulfolane moiety (1,1-dioxidotetrahydrothiophen-3-yl): A polar sulfone group that enhances aqueous solubility and metabolic stability.
  • 5-Oxopyrrolidin-3-yl fragment: A pyrrolidinone ring substituted with a 4-fluorophenyl group, likely contributing to target binding via hydrophobic and electronic interactions.

Properties

Molecular Formula

C21H26FN3O5S

Molecular Weight

451.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-1-[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H26FN3O5S/c22-16-1-3-18(4-2-16)25-12-15(11-19(25)26)21(28)24-8-5-14(6-9-24)20(27)23-17-7-10-31(29,30)13-17/h1-4,14-15,17H,5-13H2,(H,23,27)

InChI Key

UPPZWPKNTRXJEB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2CCS(=O)(=O)C2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F

Origin of Product

United States

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula: C₁₇H₂₀F N₂O₄S
  • Molecular Weight: 348.42 g/mol

The presence of a tetrahydrothiophene ring and a piperidine moiety suggests potential interactions with various biological targets, particularly in the central nervous system and metabolic pathways.

1. Inhibition of Enzymatic Pathways

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes involved in metabolic processes. For example, studies have shown that related structures can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.

2. Receptor Modulation

This compound may interact with various receptors, including G protein-coupled receptors (GPCRs) and nuclear receptors. The fluorophenyl group is known to enhance binding affinity to certain receptors, potentially increasing the compound's efficacy in modulating physiological responses.

Antioxidant Activity

A study evaluated the antioxidant properties of similar thiophene derivatives, demonstrating significant radical scavenging activity. This suggests that the compound may possess protective effects against oxidative stress.

CompoundIC50 (µM)Reference
Thiophene Derivative A25
Thiophene Derivative B30
N-(1,1-dioxidotetrahydrothiophen...)TBDCurrent Study

Anti-inflammatory Effects

In vitro assays have shown that related compounds exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is crucial for potential therapeutic applications in chronic inflammatory diseases.

Case Study 1: Cholesterol Absorption Inhibition

A related compound was tested for its ability to inhibit intestinal cholesterol absorption in a hamster model. The study reported a significant reduction in serum cholesterol levels, indicating potential applications in managing hyperlipidemia.

Study Details:

  • Model Used: Cholesterol-fed hamsters
  • Dosage: 0.04 mg/kg/day
  • Outcome: Significant reduction in liver cholesteryl esters .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of thiophene derivatives on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell death and promote cell survival through anti-apoptotic mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several derivatives documented in the literature. Key comparisons include:

Compound Name Key Substituents Molecular Weight (g/mol) Key Structural Differences vs. Target Compound Source
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Thiadiazole ring, isopropyl group ~393.4 Replaces sulfolane with thiadiazole; lacks piperidine core
1-{[1-(4-Methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide 4-Methoxyphenyl, tetrahydropyranylmethyl ~483.5 Methoxy vs. fluoro on phenyl; tetrahydropyran vs. sulfolane
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methoxybenzamide Benzamide, furan ring ~498.5 Retains sulfolane but uses benzamide-furan hybrid scaffold

Functional Group Analysis

  • 4-Fluorophenyl vs. In contrast, 4-methoxyphenyl () offers electron-donating properties, which may alter pharmacokinetics (e.g., CYP450 metabolism) .
  • Sulfolane vs. Thiadiazole/Tetrahydropyran :
    • The sulfolane group (target compound) improves solubility (logP ~1.2 estimated) compared to thiadiazole (logP ~2.5 estimated) due to its polar sulfone group. Tetrahydropyran () provides moderate polarity but lacks sulfone’s metabolic stability .
  • Piperidine-4-carboxamide Core :
    • Present in both the target compound and ’s analogue, this scaffold is associated with conformational flexibility, enabling interactions with diverse biological targets.

Hypothesized Pharmacological Properties

While direct biological data for the target compound are unavailable, comparisons suggest:

  • Solubility : Higher than thiadiazole-containing analogues () due to sulfolane’s polarity.
  • Metabolic Stability : Sulfolane’s sulfone group resists oxidative metabolism compared to sulfide or ether-containing groups (e.g., tetrahydropyran in ).
  • Target Affinity : The 4-fluorophenyl group may enhance binding to fluorophilic enzyme pockets (e.g., kinases or GPCRs) compared to methoxy-substituted analogues.

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